- Structures, spectroscopic properties, and dioxygen reactivity of 5- and 6-coordinate nonheme iron(II) complexes: A combined enzyme/model study of thiol dioxygenasesJournal of the American Chemical Society, 2018, 140(44), 14807-14822,
Cas no 96556-05-7 (1,4,7-Trimethyl-1,4,7-triazonane)

96556-05-7 structure
Nome del prodotto:1,4,7-Trimethyl-1,4,7-triazonane
Numero CAS:96556-05-7
MF:C9H21N3
MW:171.283141851425
MDL:MFCD00012359
CID:803561
PubChem ID:87557918
1,4,7-Trimethyl-1,4,7-triazonane Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4,7-Trimethyl-1,4,7-triazonane
- 1,4,7-Trimethyl-1,4,7-triazacyclononane (stabilized with NaHCO3)
- 1,4,7-Trimethyl-1,4,7-triazacyclononane
- Octahydro-1,4,7-trimethyl-1H-1,4,7-triazonine (stabilized with NaHCO3)
- Octahydro-1,4,7-Trimethyl-1H-1,4,7-Triazonine
- Octahydro-1,4,7-trimethyl-1H-1,4,7-triazonine (ACI)
- N,N′,N′′-Trimethyl-1,4,7-triazacyclononane
- TMTAN
-
- MDL: MFCD00012359
- Inchi: 1S/C9H21N3/c1-10-4-6-11(2)8-9-12(3)7-5-10/h4-9H2,1-3H3
- Chiave InChI: WLDGDTPNAKWAIR-UHFFFAOYSA-N
- Sorrisi: N1(CCN(C)CCN(C)CC1)C
Proprietà calcolate
- Massa esatta: 171.17400
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 91.2
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- Carica superficiale: 0
- XLogP3: niente
Proprietà sperimentali
- Colore/forma: Liquido trasparente marrone scuro
- Densità: 0.884 g/mL at 25 °C(lit.)
- Punto di ebollizione: 208 ºC
- Punto di infiammabilità: Gradi Fahrenheit:152,6°F
Gradi Celsius:67°C - Indice di rifrazione: n20/D 1.473(lit.)
- PSA: 9.72000
- LogP: -0.39090
- Sensibilità: moisture sensitive
- Solubilità: Non determinato
1,4,7-Trimethyl-1,4,7-triazonane Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Parola segnale:Danger
- Dichiarazione di pericolo: H227-H314
- Dichiarazione di avvertimento: P210-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- Numero di trasporto dei materiali pericolosi:UN 3267 8/PG 2
- WGK Germania:3
- Codice categoria di pericolo: 34
- Istruzioni di sicurezza: S26-S45-S36-S37-S39
- CODICI DEL MARCHIO F FLUKA:10-34
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:8
- Condizioni di conservazione:0-10°C
- Frasi di rischio:R34
- PackingGroup:II
- Gruppo di imballaggio:III
1,4,7-Trimethyl-1,4,7-triazonane Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
1,4,7-Trimethyl-1,4,7-triazonane Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A418725-25g |
1,4,7-Trimethyl-1,4,7-triazonane |
96556-05-7 | 97% (stabilized with NaHCO3) | 25g |
$24.0 | 2025-02-20 | |
TRC | T798193-500mg |
1,4,7-Trimethyl-1,4,7-triazacyclononane |
96556-05-7 | 500mg |
$ 81.00 | 2023-09-05 | ||
Apollo Scientific | OR943247-100g |
1,4,7-Trimethyl-1,4,7-triazacyclononane |
96556-05-7 | 98% | 100g |
£380.00 | 2023-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45340-25g |
1,4,7-Trimethyl-1,4,7-triazonane |
96556-05-7 | 95% | 25g |
¥161.0 | 2024-07-15 | |
Apollo Scientific | OR943247-1g |
1,4,7-Trimethyl-1,4,7-triazacyclononane |
96556-05-7 | 95% | 1g |
£130.00 | 2022-02-24 | |
eNovation Chemicals LLC | D660655-10g |
1,4,7-TRIMETHYL-1,4,7-TRIAZACYCLONONANE |
96556-05-7 | 95% | 10g |
$300 | 2024-06-05 | |
abcr | AB123784-10 g |
1,4,7-Trimethyl-1,4,7-triazacyclononane, 95%; . |
96556-05-7 | 95% | 10g |
€113.40 | 2023-01-30 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45340-5g |
1,4,7-Trimethyl-1,4,7-triazonane |
96556-05-7 | 95% | 5g |
¥34.0 | 2024-07-15 | |
Ambeed | A418725-1g |
1,4,7-Trimethyl-1,4,7-triazonane |
96556-05-7 | 97% (stabilized with NaHCO3) | 1g |
$9.0 | 2025-02-20 | |
Chemenu | CM121869-25g |
1,4,7-Trimethyl-1,4,7-triazacyclononane |
96556-05-7 | 95% | 25g |
$243 | 2021-08-06 |
1,4,7-Trimethyl-1,4,7-triazonane Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Formic-d acid-d Solvents: Water-d2 ; 25 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 0 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Formic acid
1.4 Solvents: Hexane
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Formic acid
1.4 Solvents: Hexane
Riferimento
- Synthesis of 1,4,7-triazacyclononane derivatives, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 16 h, reflux
Riferimento
- Well-Defined Iron Complexes as Efficient Catalysts for "Green" Atom-Transfer Radical Polymerization of Styrene, Methyl Methacrylate, and Butyl Acrylate with Low Catalyst Loadings and Catalyst RecyclingChemistry - A European Journal, 2014, 20(19), 5802-5814,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ; 5 - 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7, 140 °C
1.3 Reagents: Formic acid ; 12 - 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 14, rt
1.5 Solvents: Chloroform ; 5 - 10 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7, 140 °C
1.3 Reagents: Formic acid ; 12 - 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 14, rt
1.5 Solvents: Chloroform ; 5 - 10 min, rt
Riferimento
- Manganese Triazacyclononane Oxidation Catalysts Grafted under Reaction Conditions on Solid Cocatalytic SupportsJournal of the American Chemical Society, 2011, 133(46), 18684-18695,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ; 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.3 Reagents: Formaldehyde Solvents: Water ; 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Chloroform ; 10 min, pH 14, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.3 Reagents: Formaldehyde Solvents: Water ; 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Chloroform ; 10 min, pH 14, rt
Riferimento
- Catalyst structure and substituent effects on epoxidation of styrenics with immobilized Mn(tmtacn) complexesApplied Catalysis, 2016, 511, 78-86,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ; rt; 15 min, 140 °C; 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C; 45 min, 0 °C
1.3 Reagents: Formic acid Solvents: Water ; 0 °C; 0 °C → 90 °C; 14 h, 90 °C; 90 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 35 min
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C; 45 min, 0 °C
1.3 Reagents: Formic acid Solvents: Water ; 0 °C; 0 °C → 90 °C; 14 h, 90 °C; 90 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 35 min
Riferimento
- Improved synthesis of 1,4,7-trizacyclononane, India, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sulfuric acid ; 5 - 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.3 Reagents: Formic acid ; 12 - 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 14, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.3 Reagents: Formic acid ; 12 - 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 14, rt
Riferimento
- A heterogeneous, selective oxidation catalyst based on Mn triazacyclononane grafted under reaction conditionsChemical Communications (Cambridge, 2010, 46(10), 1640-1642,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ; rt → 100 °C; 3 h, 95 - 100 °C; 100 °C → 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 80 - 90 °C; 90 °C → 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12 - 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 80 - 90 °C; 90 °C → 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12 - 13
Riferimento
- Method for preparing ligand for catalyst for bleaching paper pulp and fabric, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sulfuric acid ; 10 min, 180 °C; 180 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
1.3 Reagents: Formic acid Solvents: Water ; 20 min, cooled; 24 h, reflux
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
1.3 Reagents: Formic acid Solvents: Water ; 20 min, cooled; 24 h, reflux
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 12
Riferimento
- Low-temperature bleaching of cotton fabric with a binuclear manganese complex of 1,4,7-trimethyl-1,4,7-triazacyclononane as catalyst for hydrogen peroxideColoration Technology, 2012, 128(5), 410-415,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; 24 h, pH 1 - 2, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; 24 h, pH 1 - 2, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12
Riferimento
- Non-redox metal ions accelerated oxygen atom transfer by Mn-Me3tacn complex with H2O2 as oxygen resourceMolecular Catalysis, 2018, 448, 46-52,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sulfuric acid ; 20 min, rt → 200 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
1.3 Reagents: Formic acid Solvents: Water ; 24 h, rt → 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
1.3 Reagents: Formic acid Solvents: Water ; 24 h, rt → 100 °C
Riferimento
- Method for preparing 1,4,7-trimethyl-1,4,7-triazacyclononane useful for producing a ligand of low-temperature bleaching catalyst, China, , ,
1,4,7-Trimethyl-1,4,7-triazonane Raw materials
- Formaldehyde-d2 (~20% in D2O)
- 1H-1,4,7-Triazonine, octahydro-1,4,7-tris(phenylsulfonyl)-
- 1,4,7-Triazonane
- 1,4,7-Tritosyl-1,4,7-triazonane
1,4,7-Trimethyl-1,4,7-triazonane Preparation Products
1,4,7-Trimethyl-1,4,7-triazonane Letteratura correlata
-
Ian A. Gass,Constantinos J. Milios,Anna Collins,Fraser J. White,Laura Budd,Simon Parsons,Mark Murrie,Spyros P. Perlepes,Euan K. Brechin Dalton Trans. 2008 2043
-
2. Preparation and magnetism of the binuclear iron(II) complexes [{Fe(C9H21N3)X2}2](X = NCS, NCO, or N3) and their reaction with NO. Crystal structures of [{Fe(C9H21N3)(NCS)2}2] and [Fe(C9H21N3)(NO)(N3)2]Klaus Pohl,Karl Wieghardt,Bernhard Nuber,Johannes Weiss J. Chem. Soc. Dalton Trans. 1987 187
-
3. Co-ordination chemistry of 1,4,7-triazacyclononane (L) and its N-methylated derivative (L′) with silver(I) and mercury(II). The crystal structures of [AgL′2]PF6 and [AgL′(SCN)]Claudia Stockheim,Karl Wieghardt,Bernhard Nuber,Johannes Weiss,Ulrich Fl?urke,Hans-Jürgen Haupt J. Chem. Soc. Dalton Trans. 1991 1487
-
Gennadiy Ilyashenko,Giorgio De Faveri,Shirin Masoudi,Rawan Al-Safadi,Michael Watkinson Org. Biomol. Chem. 2013 11 1942
-
5. Preparation and magnetism of the binuclear iron(II) complexes [{Fe(C9H21N3)X2}2](X = NCS, NCO, or N3) and their reaction with NO. Crystal structures of [{Fe(C9H21N3)(NCS)2}2] and [Fe(C9H21N3)(NO)(N3)2]Klaus Pohl,Karl Wieghardt,Bernhard Nuber,Johannes Weiss J. Chem. Soc. Dalton Trans. 1987 187
96556-05-7 (1,4,7-Trimethyl-1,4,7-triazonane) Prodotti correlati
- 4097-89-6(Tris(2-aminoethyl)amine)
- 5308-25-8(1-Ethylpiperazine)
- 142-25-6(N,N,N'-Trimethylethylenediamine)
- 3030-47-5(1,1,4,7,7-Pentamethyldiethylenetriamine)
- 6531-38-0(1,4-Piperazinediethylamine)
- 934-98-5(2-(4-methylpiperazin-1-yl)ethan-1-amine)
- 108-00-9(N,N-Dimethylethylenediamine)
- 109-01-3(1-Methylpiperazine)
- 76535-77-8(1-piperazin-1-ylpropan-1-one;hydrochloride)
- 2229138-76-3(4-amino-3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)butanoic acid)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:96556-05-7)1,4,7-TRIMETHYL-1,4,7-TRIAZACYCLONONANE

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:96556-05-7)1,4,7-Trimethyl-1,4,7-triazonane

Purezza:99%/99%/99%
Quantità:100g/250g/500g
Prezzo ($):169.0/253.0/476.0